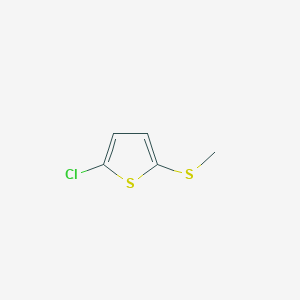

5-Chloro-2-thienyl methyl sulfide

Description

5-Chloro-2-thienyl methyl sulfide (CAS: Not explicitly provided in evidence) is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a methyl sulfide (-S-CH₃) group at the 2-position. This compound’s structural motif—chlorine and sulfur-based substituents—imparts unique electronic and steric properties, making it relevant in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-chloro-5-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLKGKZGKYEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chlorination of 2-thienyl methyl sulfide using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform at a temperature of around 30°C, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of thiophene derivatives, including 5-Chloro-2-thienyl methyl sulfide, often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-thienyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, reflux conditions.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amino-thiophenes, thioether derivatives.

Scientific Research Applications

5-Chloro-2-thienyl methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-thienyl methyl sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, reactivity, and applications of 5-chloro-2-thienyl methyl sulfide and related compounds:

Key Comparative Insights

Electronic Effects :

- The methyl sulfide group in 5-chloro-2-thienyl methyl sulfide is less electron-withdrawing compared to sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NH₂) groups in analogs. This difference influences reactivity: sulfides are more prone to oxidation, while sulfonamides participate in hydrogen bonding .

- Chlorine substitution at C5 enhances electrophilic aromatic substitution (e.g., nitration, halogenation) at C3/C4 positions, a feature exploited in synthesizing derivatives like dinitro intermediates .

Biological Activity :

- Tioclomarol leverages the 5-chloro-2-thienyl group as part of a larger pharmacophore for anticoagulant activity, likely due to enhanced lipophilicity and target binding .

- Sulfonamide derivatives (e.g., 5-chlorothiophene-2-sulfonamide) exhibit stronger enzyme inhibition (e.g., carbonic anhydrase) compared to sulfides, attributed to the sulfonamide’s ability to coordinate metal ions .

Synthetic Utility :

- Sulfonyl chlorides (e.g., 5-methylthiophene-2-sulfonyl chloride) are versatile intermediates for synthesizing sulfonamides and sulfonate esters, whereas methyl sulfides are often oxidized to sulfones for stability in drug candidates .

- The methyl ketone derivative (5-chloro-2-thienyl methyl ketone) serves as a key fragment in VEGFR2 inhibitors, highlighting the role of carbonyl groups in target recognition .

Research Findings and Data

Reactivity and Stability

- Oxidation Studies: Methyl sulfides oxidize to sulfoxides (e.g., using H₂O₂) and sulfones (e.g., using KMnO₄), critical for modulating drug metabolism and solubility .

- Sulfonamide Stability : 5-Chlorothiophene-2-sulfonamide shows higher thermal stability (decomposition >200°C) compared to sulfonyl chlorides, which hydrolyze readily in moisture .

Pharmacological Data

Biological Activity

5-Chloro-2-thienyl methyl sulfide is a member of the thiophene family, characterized by its unique chemical structure that includes a chlorine atom at the 5-position and a methyl sulfide group at the 2-position. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClOS |

| Molecular Weight | 164.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 5-Chloro-2-thienyl methyl sulfide exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular processes.

Case Study: Antimicrobial Efficacy

In a study published by RSC Publishing, the compound was tested against several bacterial strains, yielding the following results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that 5-Chloro-2-thienyl methyl sulfide has promising potential as an antimicrobial agent.

Anti-inflammatory Effects

Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of 5-Chloro-2-thienyl methyl sulfide may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or inflammatory responses.

- Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, leading to structural destabilization.

Applications in Drug Development

Given its biological activities, 5-Chloro-2-thienyl methyl sulfide is being explored as a pharmacophore for developing new therapeutic agents. Its structural characteristics make it a valuable scaffold for synthesizing derivatives with enhanced efficacy and specificity against targeted diseases.

Comparison with Related Compounds

To better understand the unique properties of 5-Chloro-2-thienyl methyl sulfide, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Chlorothiophene | Lacks methyl sulfide group | Limited antimicrobial activity |

| 5-Bromo-2-thienyl methyl sulfide | Bromine atom instead of chlorine | Similar antimicrobial effects |

| 2-Methylthiophene | Lacks chlorine atom | Lower reactivity |

The presence of both chlorine and methyl sulfide groups in 5-Chloro-2-thienyl methyl sulfide enhances its chemical reactivity and biological activity compared to other thiophene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.